molecular formula C9H11ClF3NO B1424345 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride CAS No. 1609396-37-3

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1424345
CAS No.: 1609396-37-3
M. Wt: 241.64 g/mol
InChI Key: KRESFGRMCNFJPV-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride is a synthetic organic compound that belongs to the family of anilines. It is commonly used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes. The compound has the chemical formula C9H11F3NO·HCl and a molecular weight of 233.65 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride typically involves the reaction of 4-Ethoxy-3-(trifluoromethyl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Similar in structure but lacks the ethoxy group.

    4-Ethoxyaniline: Similar in structure but lacks the trifluoromethyl group.

Uniqueness

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both ethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable intermediate in various synthetic processes .

Biological Activity

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C10H10ClF3N2O
  • Molecular Weight: 252.65 g/mol

The presence of the ethoxy and trifluoromethyl groups significantly influences its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been studied for its potential role in:

  • Enzyme Inhibition: The compound has been utilized in studying enzyme interactions, particularly in metabolic pathways related to drug metabolism and detoxification processes.
  • Nicotinic Acetylcholine Receptors (nAChRs): Research indicates that derivatives of this compound can act as positive allosteric modulators at nAChRs, which are implicated in cognitive functions and neurodegenerative diseases .

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on cancer cell lines, showing potential in inhibiting cell proliferation at micromolar concentrations. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant morphological changes observed under microscopy. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
505040
1003070

Case Study 2: Enzyme Interaction Studies

In another study focused on metabolic pathways, researchers used this compound to investigate its interaction with cytochrome P450 enzymes. The findings revealed that it could inhibit specific isoforms involved in drug metabolism, suggesting implications for pharmacokinetics and drug-drug interactions .

Properties

IUPAC Name

4-ethoxy-3-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-2-14-8-4-3-6(13)5-7(8)9(10,11)12;/h3-5H,2,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRESFGRMCNFJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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